Cas no 209253-82-7 (Eplerenone 7-Carboxylic Acid)

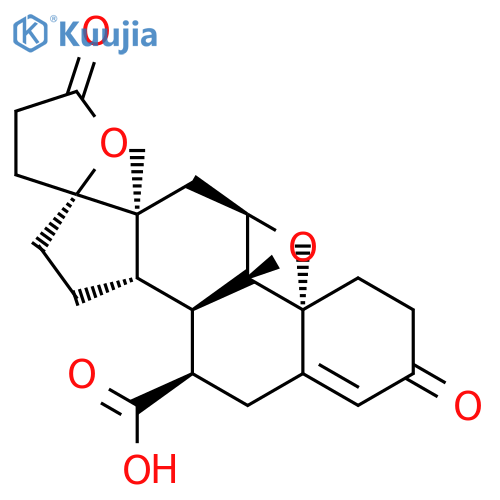

Eplerenone 7-Carboxylic Acid structure

商品名:Eplerenone 7-Carboxylic Acid

Eplerenone 7-Carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- Eplerenone 7-Carboxylic Acid

- 209253-82-7

- 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)-

- SCHEMBL14085022

- (7alpha,11alpha,17alpha)-gamma-lactone9,11-epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid

- Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, gamma-lactone, (7alpha,11alpha,17alpha)-

- 082VBP8OQR

- Q27236354

- 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid gamma-Lactone; Eplerenone EP Impurity D

- 7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone

- EPLERENONE IMPURITY D [EP IMPURITY]

- PREGN-4-ENE-7,21-DICARBOXYLIC ACID, 9,11-EPOXY-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (7.ALPHA.,11.ALPHA.,17.ALPHA.)-

- Eplerenone EP Impurity D

- Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)-

- (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid

- UNII-082VBP8OQR

-

- インチ: InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1

- InChIKey: FLTCRAGDAAVKPG-ALROZPJCSA-N

- ほほえんだ: C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O

計算された属性

- せいみつぶんしりょう: 400.18858861Da

- どういたいしつりょう: 400.18858861Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 1

- 複雑さ: 892

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: >224°C (dec.)

- ふってん: 653.0±55.0 °C at 760 mmHg

- ようかいど: Chloroform (Slightly, Heated), Ethyl Acetate (Slightly)

- じょうきあつ: 0.0±4.2 mmHg at 25°C

Eplerenone 7-Carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20?°C Freezer

Eplerenone 7-Carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E588785-10mg |

Eplerenone 7-Carboxylic Acid |

209253-82-7 | 10mg |

$ 249.00 | 2023-09-07 | ||

| A2B Chem LLC | AW55095-10mg |

Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)- |

209253-82-7 | 95% | 10mg |

$477.00 | 2024-04-20 | |

| TRC | E588785-100mg |

Eplerenone 7-Carboxylic Acid |

209253-82-7 | 100mg |

$ 1946.00 | 2023-09-07 | ||

| A2B Chem LLC | AW55095-100mg |

Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)- |

209253-82-7 | 95% | 100mg |

$1894.00 | 2024-04-20 | |

| A2B Chem LLC | AW55095-25mg |

Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-,g-lactone, (7a,11a,17a)- |

209253-82-7 | 95% | 25mg |

$710.00 | 2024-04-20 |

Eplerenone 7-Carboxylic Acid 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

209253-82-7 (Eplerenone 7-Carboxylic Acid) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬